Cas no 92-65-9 (2-(4-aminophenyl)(ethyl)aminoethan-1-ol)

2-(4-aminophenyl)(ethyl)aminoethan-1-ol structure
92-65-9 structure
Product Name:2-(4-aminophenyl)(ethyl)aminoethan-1-ol
Numero CAS:92-65-9
MF:C10H16N2O
MW:180.246842384338
MDL:MFCD01006065
CID:807044
PubChem ID:66713
Update Time:2025-06-07

2-(4-aminophenyl)(ethyl)aminoethan-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-((4-Aminophenyl)(ethyl)amino)ethanol
    • 2-[4-Amino(ethyl)anilino]-1-ethanol
    • Ethanol,2-[(4-aminophenyl)ethylamino]-
    • 2-(4-aminophenyl)(ethyl)aminoethan-1-ol
    • EN300-33901
    • 2-[4-Amino(ethyl)anilino]ethanol #
    • AKOS005642686
    • N-ethyl-N-(2-hydroxyethyl)p-phenylenediamine
    • Oprea1_063651
    • CBDivE_003092
    • SCHEMBL33593
    • DTXSID00903007
    • 2-[(4-aminophenyl)(ethyl)amino]ethanol sulfate (salt)
    • BB 0255165
    • 2-(4-Amino-N-ethylanilino)ethanol
    • n-ethyl-n-(2-hydroxyethyl)-p-phenylenediamine
    • LMW
    • Ethanol, 2-[(4-aminophenyl)ethylamino]-
    • 4327-84-8
    • UNII-8UDB9JQ7ET
    • p-Amino-N-ethyl-N-(2-hydroxyethyl)aniline
    • WFXLRLQSHRNHCE-UHFFFAOYSA-N
    • Ethanol, 2-((4-aminophenyl)ethylamino)-
    • Z752989138
    • 92-65-9
    • NS00041248
    • 8UDB9JQ7ET
    • NoName_3587
    • 2-[(4-aminophenyl)(ethyl)amino]ethan-1-ol
    • EINECS 202-175-0
    • MDL: MFCD01006065
    • Inchi: 1S/C10H16N2O/c1-2-12(7-8-13)10-5-3-9(11)4-6-10/h3-6,13H,2,7-8,11H2,1H3
    • Chiave InChI: WFXLRLQSHRNHCE-UHFFFAOYSA-N
    • Sorrisi: OCCN(C1C=CC(=CC=1)N)CC

Proprietà calcolate

  • Massa esatta: 180.126263
  • Massa monoisotopica: 180.126263
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 4
  • Complessità: 133
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 49.5

Proprietà sperimentali

  • Densità: 1.124
  • Punto di ebollizione: 344.7°C at 760 mmHg
  • Punto di infiammabilità: 162.3°C
  • Indice di rifrazione: 1.61
  • PSA: 49.49000
  • LogP: 1.66860

2-(4-aminophenyl)(ethyl)aminoethan-1-ol Prezzodi più >>

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